molecular formula C21H16N2O4S B2574297 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide CAS No. 868376-40-3

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2574297
CAS RN: 868376-40-3
M. Wt: 392.43
InChI Key: WGRJDLSEPKNKJE-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS. They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . The synthesis of thiazoles involves several artificial paths and varied physico-chemical factors .


Molecular Structure Analysis

The molecular structure of thiazoles is considered to have resonating structures. Some resonating assemblies are similarly possible with the involvement of d-orbitals of sulfur . The thiazole nucleus is part of the vitamin B (thiamine) structure .


Chemical Reactions Analysis

Thiazoles show similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazoles are quite interesting. Free thiazole is a light-yellow liquid with an odor similar to pyridine .

Scientific Research Applications

Chemosensors for Cyanide Anions

Compounds structurally similar to (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide have been studied for their potential use as chemosensors. For instance, coumarin benzothiazole derivatives have shown the ability to recognize cyanide anions through Michael addition reaction, exhibiting observable color changes and fluorescence quenching, making them potential candidates for anion sensing applications (Wang et al., 2015).

Antimicrobial Activity

Various derivatives of the core structure have been synthesized and evaluated for antimicrobial activity. A study showed that certain synthesized compounds exhibited significant antibacterial and antifungal activities, highlighting the potential of these derivatives in developing new antimicrobial agents (Raval, Naik, & Desai, 2012).

Potential Ligands for Adenosine Receptors

New series of chromone–thiazole hybrids, structurally related to (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide, have been designed as potential ligands for human adenosine receptors. These compounds offer promising applications in the development of therapeutics targeting adenosine receptors (Cagide, Borges, Gomes, & Low, 2015).

Crystal Structure Studies

Studies focused on the crystal structures of compounds similar to (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide provide valuable insights into their molecular geometry and conformation. This information is crucial for understanding ligand-receptor interactions and the design of new drugs (Reis, Gaspar, Borges, Gomes, & Low, 2013).

Mechanism of Action

Thiazoles are an adaptable heterocycle present in several drugs used in the cure of cancer . Aryl thiazoles were prepared and evaluated for their anticancer actions .

properties

IUPAC Name

N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c1-3-11-23-19-16(26-2)9-6-10-18(19)28-21(23)22-20(25)17-12-14(24)13-7-4-5-8-15(13)27-17/h3-10,12H,1,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRJDLSEPKNKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.